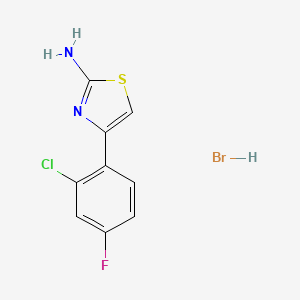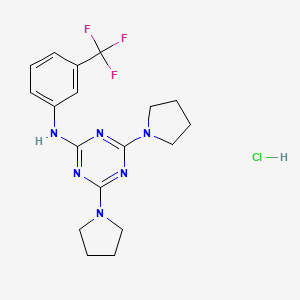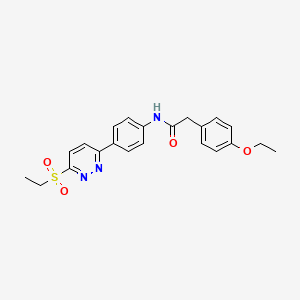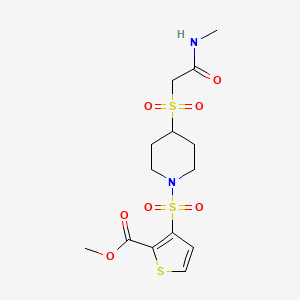![molecular formula C28H23N3O2S B2796140 N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922827-75-6](/img/structure/B2796140.png)
N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been synthesized and studied for its potential applications . It is a derivative of benzothiazole, which is a heterocyclic compound known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as 1H-NMR and 13C-NMR. For instance, the 1H-NMR (DMSO-d6) of a similar compound yielded the following peaks: δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied, depending on the conditions and the reactants used. For instance, a suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point of a similar compound was found to be between 236-238 °C .Applications De Recherche Scientifique
Vascular Endothelial Growth Factor Receptor-2 Inhibition
N-substituted benzamides, which share a structural resemblance with N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, particularly analogues like aminothiazole-based ones, exhibit competitive inhibition with ATP, thus impacting angiogenesis and tumor growth. They've demonstrated efficacy in vivo, particularly in human lung and colon carcinoma xenograft models, underscoring their potential in cancer therapeutics (Borzilleri et al., 2006).
Fluorescence Quenching and Anticancer Activity
N-substituted benzamides have been used to synthesize Co(II) complexes which were studied for their fluorescence quenching properties with alizarin dye. These complexes, including variants of thiazol-2-yl benzamides, demonstrated significant cytotoxicity against human breast cancer cell lines, indicating their potential application in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Anticancer and Antituberculosis Applications
Benzamides with pyrazole or indazole nucleus, sharing structural features with N-substituted benzamides, have been synthesized and evaluated for their anticancer properties. Some compounds demonstrated significant antiproliferative activity against human lung carcinoma cells, triggering apoptotic pathways and suggesting therapeutic potential in cancer treatment (Raffa et al., 2019).
Similarly, thiazole-aminopiperidine hybrid analogues have been designed as inhibitors for Mycobacterium tuberculosis DNA gyrase, displaying promising activity against tuberculosis while maintaining low cytotoxicity (Jeankumar et al., 2013).
Antimicrobial Activity
Compounds similar to this compound have been synthesized and studied for their antibacterial and antifungal activities. These include derivatives of N-(4-phenylthiazol-2-yl)benzamide which exhibited activity against both gram-positive and gram-negative bacteria and various fungi, highlighting their potential in antimicrobial therapy (Patel et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-2-20-14-15-24-26(17-20)34-28(30-24)31(19-21-9-8-16-29-18-21)27(32)23-12-6-7-13-25(23)33-22-10-4-3-5-11-22/h3-18H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQXUFAEVVHFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2796061.png)

![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)


![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796068.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2796074.png)



![1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine](/img/structure/B2796080.png)